1-(3-chloro-4-fluorobenzenesulfonyl)azepane
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Overview
Description
1-(3-chloro-4-fluorobenzenesulfonyl)azepane is a chemical compound with the molecular formula C12H15ClFNO2S and a molecular weight of 291.77 g/mol.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane typically involves the reaction of 3-chloro-4-fluoroaniline with azepane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-chloro-4-fluorobenzenesulfonyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
1-(3-chloro-4-fluorobenzenesulfonyl)azepane can be compared with other sulfonyl-containing compounds, such as:
1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of an azepane ring.
1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidine: Contains a piperidine ring, offering different steric and electronic properties.
The uniqueness of this compound lies in its azepane ring, which provides distinct three-dimensional coverage and steric effects, potentially leading to different biological profiles and applications .
Biological Activity
1-(3-Chloro-4-fluorobenzenesulfonyl)azepane, also known by its CAS number 612043-26-2, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a sulfonyl group and a seven-membered azepane ring, suggests that it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chlorine atom at the para position relative to the sulfonyl group.
- A fluorine atom at the ortho position on the aromatic ring.
- An azepane ring that enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The sulfonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The azepane structure allows for conformational flexibility, enabling it to fit into various receptor binding sites.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Activity : Research indicated that derivatives of sulfonamides, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation in leukemia models, suggesting potential as anticancer agents .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro assays indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial enzyme functions .
- Enzyme Inhibition Studies : Detailed biochemical assays revealed that this compound acts as a reversible inhibitor of certain demethylases involved in epigenetic regulation. This inhibition was quantified using surface plasmon resonance techniques, which confirmed binding affinity and kinetics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2S/c13-11-9-10(5-6-12(11)14)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQNPQSQXCDIQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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